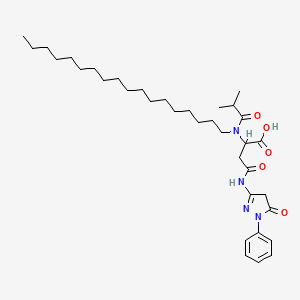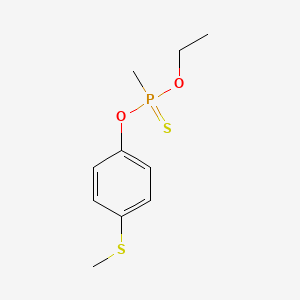
Phosphonothioic acid, methyl-, O-ethyl O-(4-(methylthio)phenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is notable for its unique structure, which includes both ethoxy and methylsulfanyl groups attached to a phenoxy ring, and a sulfanylidene-phosphorane moiety.
Méthodes De Préparation
The synthesis of ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE typically involves the reaction of phosphonothioic acid with ethyl alcohol and 4-(methylthio)phenol under controlled conditions . The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or sulfide.
Substitution: The ethoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorane derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfanylidene-phosphorane moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar compounds to ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE include:
- Phosphonothioic acid, methyl-, O-ethyl O-(p-(methylthio)phenyl) ester
- Phosphonothioic acid, methyl-, O-ethyl O-(4-(methylthio)phenyl) ester
These compounds share similar structural features but may differ in their reactivity and applications. ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE is unique due to its specific combination of functional groups and the resulting chemical properties .
Propriétés
Numéro CAS |
2703-13-1 |
|---|---|
Formule moléculaire |
C10H15O2PS2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
ethoxy-methyl-(4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15O2PS2/c1-4-11-13(2,14)12-9-5-7-10(15-3)8-6-9/h5-8H,4H2,1-3H3 |
Clé InChI |
LUCDVNXIIQYRLZ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(C)OC1=CC=C(C=C1)SC |
Description physique |
Phosphonothioic acid, methyl-, o-ethyl o-(4-(methylthio)phenyl) ester is a liquid. (EPA, 1998) Liquid; [CAMEO] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)
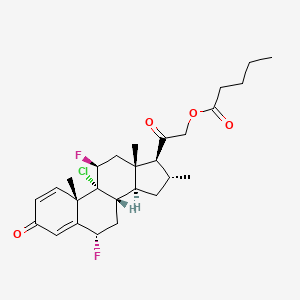

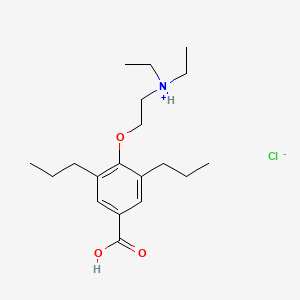
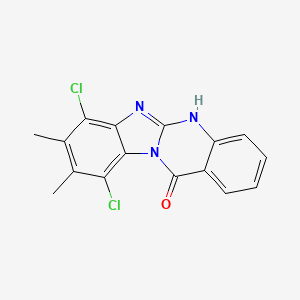
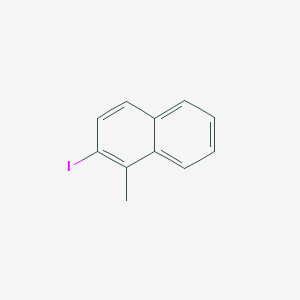
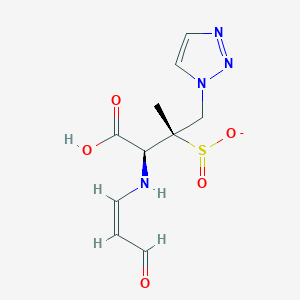

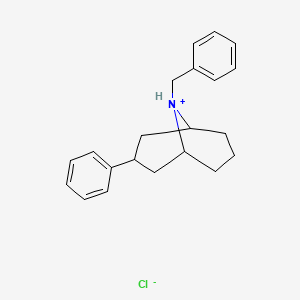
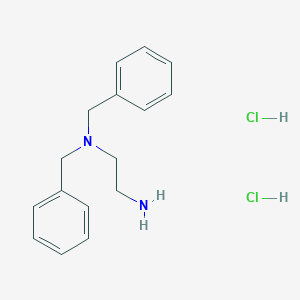
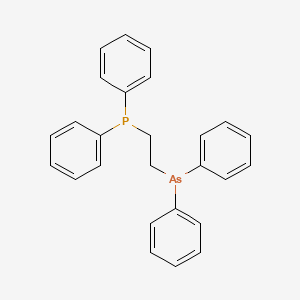
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13746527.png)

